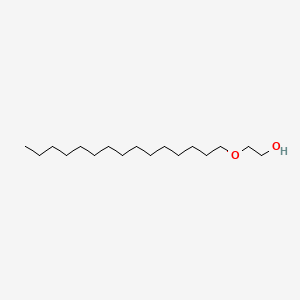

Pentadecyl ethyleneglycol monoether

Description

Properties

CAS No. |

70709-94-3 |

|---|---|

Molecular Formula |

C17H36O2 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

2-pentadecoxyethanol |

InChI |

InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18/h18H,2-17H2,1H3 |

InChI Key |

VZXORAZVOZRPBU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCOCCO |

Canonical SMILES |

CCCCCCCCCCCCCCCOCCO |

Other CAS No. |

34398-05-5 70709-94-3 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Characteristics

Key Observations :

- Longer alkyl chains (e.g., C15 vs. C12 or C2) enhance hydrophobicity, reducing critical micelle concentration (CMC) and improving oil-in-water emulsification .

- Increasing EO units (e.g., n=5 vs. n=4) increases hydrophilicity, enhancing water solubility and surface tension reduction .

Thermal and Phase Behavior

- Temperature Sensitivity: Ethyleneglycol-based surfactants exhibit higher temperature sensitivity compared to glycerol-derived analogs. For instance, glycerol monoethers show twice-lower temperature dependence in oil/water systems .

- Phase Transitions : Linear alkyl chains (e.g., C15) favor ordered micellar structures at lower temperatures, whereas branched isomers require higher concentrations for microemulsion formation .

Functional Performance

Surface Activity :

- Pentaethylene glycol monododecyl ether (C12, EO=5) has a surface tension of 87.7 mN/m . This compound (C15) is expected to exhibit lower surface tension due to increased hydrophobic interactions.

- Applications: Hydrate Inhibition: Polyethyleneglycol monoethers with C12–C18 chains are used in oilfield chemicals to prevent hydrate agglomeration at concentrations of 0.1–5% . Antifouling: PEG/OEG-based materials (e.g., C2–C8 ethyleneglycol ethers) are common in biomedical coatings; C15 variants may offer enhanced durability in harsh environments .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing pentadecyl ethyleneglycol monoether, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves reacting pentadecanol with ethylene oxide under controlled alkaline conditions (e.g., using NaOH or KOH as catalysts). Key parameters include temperature (80–120°C), pressure (2–5 atm), and ethylene oxide stoichiometry. Yield optimization requires precise control of these variables to minimize side reactions like polyethoxylation . Characterization via FT-IR and NMR is recommended to confirm ethoxylation degree and purity.

Q. Which analytical techniques are most reliable for quantifying impurities in this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is widely used for detecting residual ethylene glycol and unreacted pentadecanol. High-performance liquid chromatography (HPLC) paired with evaporative light scattering detectors (ELSD) can resolve oligomer distributions. Pharmacopeial standards (e.g., USP, PhEur) recommend limits for ethylene glycol (<620 ppm) and formaldehyde to prevent cross-linking in downstream applications .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, and safety goggles to prevent skin/eye contact. Store away from oxidizers and ignition sources. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can factorial design optimize the ethoxylation process to balance reaction efficiency and environmental impact?

- Methodological Answer : A 2<sup>k</sup> factorial design can evaluate interactions between temperature, catalyst concentration, and ethylene oxide flow rate. Response surface methodology (RSM) helps identify optimal conditions for maximizing yield while minimizing energy use. Statistical tools like ANOVA validate model adequacy, and life-cycle assessment (LCA) integrates sustainability metrics .

Q. What strategies resolve contradictions in reported critical micelle concentration (CMC) values for this compound?

- Methodological Answer : Discrepancies may arise from purity variations or measurement techniques (e.g., surface tension vs. conductivity). Standardize sample preparation using pharmacopeial-grade reagents and validate methods via interlaboratory studies. Theoretical frameworks, such as the hydrophilic-lipophilic balance (HLB), can contextualize deviations by correlating CMC with ethoxylation degree .

Q. How do advanced separation technologies improve purification of ethoxylated surfactants?

- Methodological Answer : Membrane filtration (e.g., ultrafiltration with 10–50 kDa cutoffs) removes high-molecular-weight byproducts. Simulated moving bed (SMB) chromatography enhances separation efficiency for oligomer fractions. Process analytical technology (PAT) tools, like in-line Raman spectroscopy, enable real-time monitoring of ethoxylation kinetics .

Q. What mechanistic insights explain the temperature-dependent rheological behavior of this compound solutions?

- Methodological Answer : Dynamic light scattering (DLS) and small-angle neutron scattering (SANS) reveal micellar structural transitions (e.g., spherical to rod-like) at elevated temperatures. Molecular dynamics (MD) simulations correlate these changes with hydrogen-bonding disruptions in the ethylene glycol backbone. Differential scanning calorimetry (DSC) quantifies phase transitions .

Data Analysis & Theoretical Frameworks

Q. How can researchers statistically validate discrepancies in biodegradation studies of this compound?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) to compare biodegradation rates across studies. Meta-analysis techniques aggregate data while accounting for variables like microbial consortium composition. Theoretical models (e.g., Quantitative Structure-Biodegradability Relationships, QSBR) predict degradation pathways based on ethoxylation patterns .

Q. What computational models predict the interfacial activity of this compound in mixed surfactant systems?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with lipid bilayers. Coarse-grained models in software like LAMMPS or GROMACS predict synergism/antagonism with ionic surfactants. Validate predictions via pendant drop tensiometry and Langmuir-Blodgett trough experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.